Crystal Structure and Hydrogen Bonding
The compound's molecular geometry is unambiguously defined via single-crystal X-ray diffraction. It crystallizes in the monoclinic system (space group P21/c) with unit cell parameters a = 13.771(3) Å, b = 6.0964(12) Å, c = 17.419(4) Å, β = 106.14(3)°, and V = 1404.9(5) ų (Z = 4) [1]. The structure reveals an intermolecular N—H···O hydrogen bond (N···O distance = 2.885(4) Å) linking molecules into chains along the b-axis [1]. This level of structural characterization is not available for many closely related analogs, such as tert-butyl (3,5-dichlorophenyl)carbamate.
| Evidence Dimension | 3D molecular structure and intermolecular interactions |
|---|---|
| Target Compound Data | Monoclinic, P21/c; a=13.771 Å, b=6.0964 Å, c=17.419 Å, β=106.14°; N—H···O hydrogen bond (N···O = 2.885 Å) |
| Comparator Or Baseline | tert-butyl (3,5-dichlorophenyl)carbamate: Crystallographic data not reported in peer-reviewed literature |
| Quantified Difference | Not quantifiable due to lack of comparator data |
| Conditions | X-ray diffraction on a single crystal at 293(2) K using Mo Kα radiation |
Why This Matters
Crystallographic data provides unambiguous identity confirmation and reveals key intermolecular interactions that may influence solid-state properties, which is critical for procurement and experimental reproducibility.
- [1] Yang, C., Li, H., & Zhang, Y. (2010). tert-Butyl N-(3,5-dibromophenyl)carbamate. *Acta Crystallographica Section E: Structure Reports Online*, 66(10), o2675. View Source
